

Cholecystokinin (26-33) and Gallbladder Contraction: A Technical Guide

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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

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Introduction

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system, primarily known for its role in stimulating gallbladder contraction and pancreatic enzyme secretion.^{[1][2]} The C-terminal octapeptide fragment, Cholecystokinin (26-33), commonly referred to as CCK-8 or sincalide, represents the minimal sequence required for full biological activity and is the primary mediator of these physiological effects.^{[1][3]} This technical guide provides an in-depth overview of the mechanisms by which CCK-8 induces gallbladder contraction, focusing on the underlying signaling pathways, quantitative physiological data, and detailed experimental protocols relevant to drug development and physiological research.

CCK-8 Receptor Binding and Specificity

CCK-8 exerts its effects on the gallbladder by binding to high-affinity cholecystokinin-A receptors (CCK-AR) located on the smooth muscle cells of the gallbladder wall.^{[4][5]} The binding of CCK-8 to these receptors is highly specific and sulfate-dependent.^[5]

Quantitative Receptor Binding Data

The affinity of CCK-8 and related peptides for the CCK-A receptor has been quantified in various studies. The following table summarizes key binding parameters.

Ligand	Species/Tissue	Parameter	Value	Reference(s)
125I-CCK-8	Bovine Gallbladder Membranes	Kd	618 ± 168 pM	[6]
125I-CCK-8	Human Gallbladder (Pigment Stones)	Kd	1.2 ± 0.23 nM	[7]
125I-CCK-8	Human Gallbladder (Cholesterol Stones)	Kd	0.18 ± 0.06 nM	[7]
CCK-8	Human Gallbladder	IC50	10 ± 1.0 nM	[5]
des(SO3) CCK-8	Human Gallbladder	IC50	0.9 ± 0.2 µM	[5]
Gastrin-17-I	Human Gallbladder	IC50	9.0 ± 2.0 µM	[5]

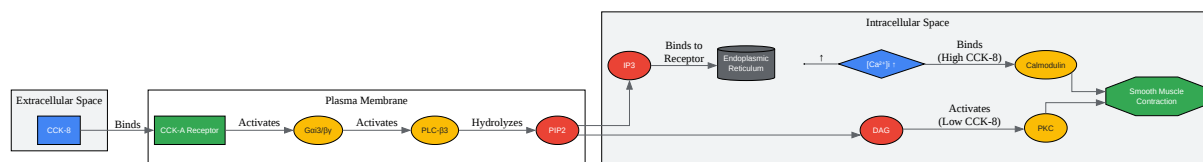
Signaling Pathways of CCK-8-Induced Gallbladder Contraction

The binding of CCK-8 to the CCK-A receptor initiates a cascade of intracellular events, leading to smooth muscle contraction. The primary signaling pathway involves the activation of a G-protein, leading to the production of second messengers and an increase in intracellular calcium.[8][9]

Dose-Dependent Activation of Downstream Effectors

Interestingly, the signaling pathway activated by CCK-8 is dose-dependent. At low concentrations, CCK-8 primarily activates the Protein Kinase C (PKC) pathway, whereas at high concentrations, it shifts to activating the calmodulin-dependent pathway.[8][9][10]

The following diagram illustrates the signaling cascade initiated by CCK-8 binding to its receptor on gallbladder smooth muscle cells.



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Caption: CCK-8 signaling pathway in gallbladder smooth muscle.

Quantitative Data on Gallbladder Contraction

The contractile response of the gallbladder to CCK-8 has been quantified both in vitro using muscle strips and in vivo through imaging techniques.

In Vitro Dose-Response Data

Agonist	Species	Parameter	Value	Reference(s)
CCK-8	Human	EC50	8.0 ± 2.2 nM	[5]
des(SO3) CCK-8	Human	EC50	1.2 ± 0.7 μM	[5]
Gastrin-17-I	Human	EC50	4.5 ± 2.4 μM	[5]
CCK-8	Guinea Pig	Threshold Concentration	10 ⁻¹⁰ mol/L	[11]
CCK-8	Guinea Pig	Maximal Contraction	10 ⁻⁶ mol/L	[11]

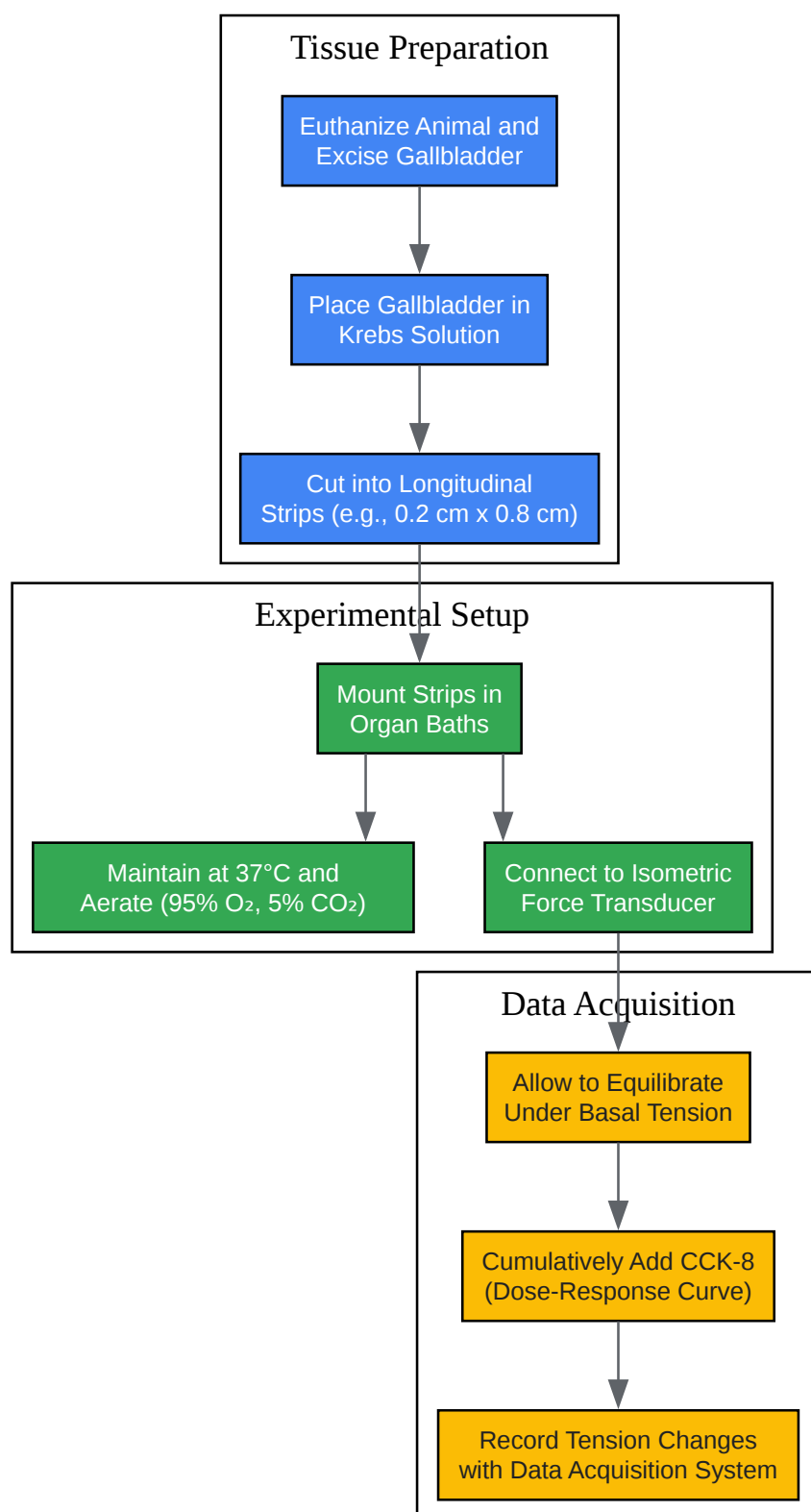
In Vivo Gallbladder Ejection Fraction (GBEF)

CCK-8 Infusion Rate	Species	GBEF (%)	Reference(s)
16.4 pmol/kg/hr	Human	76 ± 7%	[12]
32.8 pmol/kg/hr	Human	87 ± 3%	[12]
65.6 pmol/kg/hr	Human	88 ± 3%	[12]
3.3 ng/kg/min for 3 min	Human	>35% (normal)	[3][13]
3 ng/kg/min for 10 min	Human	41 ± 31%	[3]

Experimental Protocols

In Vitro Gallbladder Muscle Strip Contraction Assay

This protocol is used to measure the contractile response of gallbladder smooth muscle to CCK-8 in a controlled ex vivo environment.



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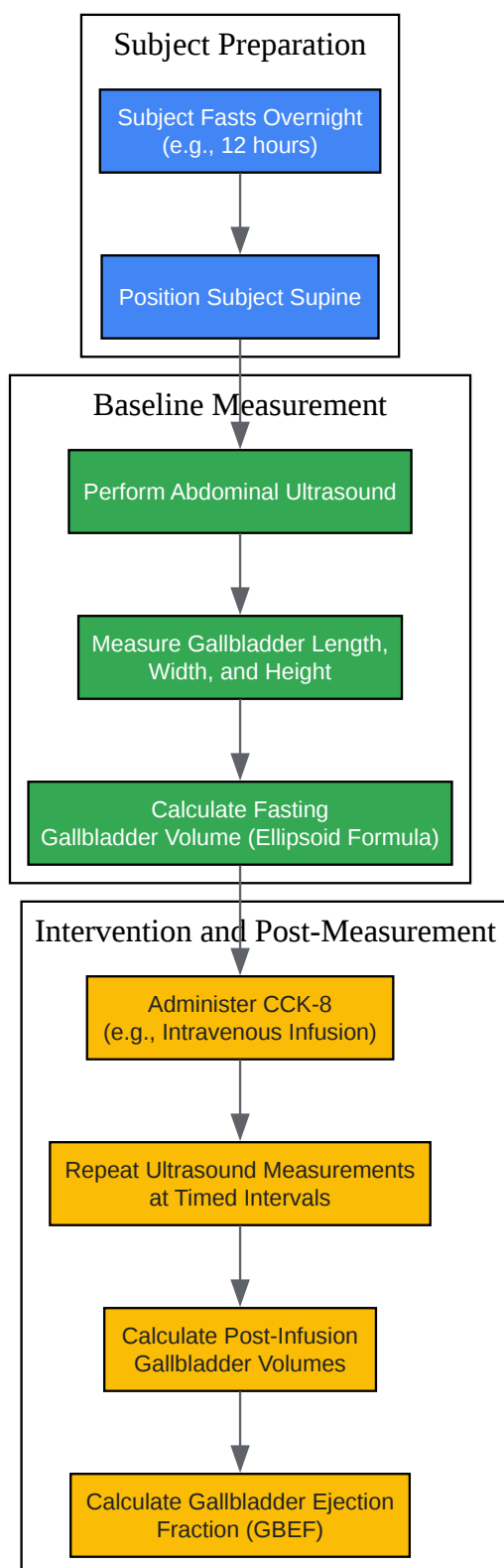
Caption: Workflow for in vitro muscle strip contraction assay.

Detailed Methodology:

- **Tissue Preparation:** Euthanize the experimental animal (e.g., guinea pig) via an approved method and immediately excise the gallbladder.^[11] Place the gallbladder in a physiological salt solution (e.g., Krebs solution) to maintain tissue viability.^[11] Carefully open the gallbladder, wash to remove any remaining bile, and cut it into longitudinal muscle strips of a standardized size.^[11]
- **Experimental Setup:** Mount the muscle strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.^[11] Attach one end of the strip to a fixed hook and the other to an isometric force transducer to measure tension.^[11]
- **Data Acquisition:** Allow the muscle strips to equilibrate under a basal tension for a set period. Construct a cumulative dose-response curve by adding increasing concentrations of CCK-8 to the organ bath.^[11] Record the changes in isometric tension using a data acquisition system.^[11] The contractile response is typically measured as the increase in tension from the baseline.

In Vivo Gallbladder Volume Measurement using Ultrasonography

This non-invasive protocol is used to assess gallbladder emptying in response to CCK-8 infusion in living subjects.



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Caption: Workflow for in vivo gallbladder volume measurement.

Detailed Methodology:

- **Subject Preparation:** The subject is required to fast overnight to ensure the gallbladder is filled with bile.[14][15] The subject is positioned supine for the ultrasound examination.[15]
- **Baseline Measurement:** A baseline abdominal ultrasound is performed to visualize the gallbladder.[15] Standardized measurements of the gallbladder's length, width, and height are taken.[15] The fasting gallbladder volume is calculated using the ellipsoid formula: $\text{Volume} = 0.523 \times \text{length} \times \text{width} \times \text{height}$. [14][15]
- **Intervention and Post-Measurement:** CCK-8 is administered, typically as a controlled intravenous infusion over a specific duration.[3][12] Ultrasound measurements of the gallbladder dimensions are repeated at specific time points during and after the infusion.[16]
- **Data Analysis:** The post-infusion gallbladder volumes are calculated. The Gallbladder Ejection Fraction (GBEF) is then determined using the formula: $\text{GBEF (\%)} = [(\text{Fasting Volume} - \text{Post-infusion Volume}) / \text{Fasting Volume}] \times 100$. [14][17]

Conclusion

Cholecystokinin (26-33) is a potent stimulator of gallbladder contraction, acting through specific CCK-A receptors on the smooth muscle. The intracellular signaling cascade is complex and dose-dependent, offering multiple potential targets for pharmacological intervention. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals working in the field of gastrointestinal motility and related disorders. A thorough understanding of these mechanisms and methodologies is essential for the development of novel therapeutics targeting the CCK pathway.

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